4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide
Overview
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide is an organic compound known for its significant applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
A structurally similar compound, ml267, is known to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
The compound likely interacts with its target by binding to it, thereby inhibiting its function. In the case of ML267, it inhibits bacterial PPTases, thwarting bacterial growth .
Biochemical Pathways
The inhibition of PPTases by the compound affects the secondary metabolism of bacteria. This results in the attenuation of the production of certain metabolites .
Pharmacokinetics
Ml267, a similar compound, has been highlighted for its in vitro adme properties and in vivo pharmacokinetic profiles .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth. For instance, ML267 was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Action Environment
It’s worth noting that chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli .
Biochemical Analysis
Biochemical Properties
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . The interaction between this compound and phosphopantetheinyl transferase is characterized by submicromolar inhibition, indicating a strong binding affinity . Additionally, this compound exhibits selectivity towards bacterial enzymes, with minimal activity against human orthologues .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound has been observed to attenuate the production of secondary metabolites, thereby thwarting bacterial growth . This inhibition of secondary metabolism is crucial for reducing bacterial virulence and pathogenicity. Furthermore, this compound does not induce rapid cytotoxic responses in human cells, making it a promising candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound’s mechanism of action involves the inhibition of phosphopantetheinyl transferase, which is essential for the post-translational modification of proteins involved in bacterial metabolism . By inhibiting this enzyme, this compound disrupts the biosynthesis of key metabolites, leading to reduced bacterial growth and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity against bacterial enzymes . Long-term exposure to this compound does not result in significant degradation, ensuring its efficacy in prolonged experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, this compound effectively inhibits bacterial growth without causing adverse effects . At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization for therapeutic applications . Threshold effects have been identified, indicating the importance of precise dosing to achieve the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to bacterial metabolism. The compound interacts with enzymes such as phosphopantetheinyl transferase, which plays a critical role in the biosynthesis of secondary metabolites . By inhibiting this enzyme, this compound disrupts metabolic flux and reduces the levels of key metabolites required for bacterial growth and virulence .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound’s interaction with transporters and binding proteins facilitates its localization to target sites, ensuring its effective delivery to bacterial cells . This targeted distribution enhances the compound’s inhibitory activity against bacterial enzymes, contributing to its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within bacterial cells, where it exerts its inhibitory effects on phosphopantetheinyl transferase . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its precise localization and optimal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with pyridin-3-ylamine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide has a wide range of scientific
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-pyridin-3-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O/c19-15-8-13(18(20,21)22)9-24-16(15)11-3-5-12(6-4-11)17(26)25-14-2-1-7-23-10-14/h1-10H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRZLTHQILSEFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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